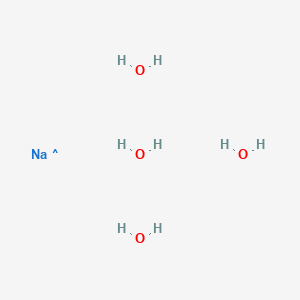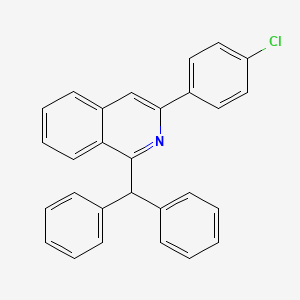
4-Hydroxy-4-(2-methylphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(2-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O2 It is characterized by a hydroxy group and a 2-methylphenyl group attached to a butan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-methylphenyl)butan-2-one typically involves the aldol condensation of p-tolualdehyde with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The general reaction conditions include:
Reactants: p-Tolualdehyde and acetone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Hydroxy-4-(2-methylphenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products:
Oxidation: 4-Oxo-4-(2-methylphenyl)butanoic acid
Reduction: 4-Hydroxy-4-(2-methylphenyl)butanol
Substitution: 4-Chloro-4-(2-methylphenyl)butan-2-one
科学的研究の応用
4-Hydroxy-4-(2-methylphenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of 4-Hydroxy-4-(2-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways.
類似化合物との比較
- 4-Hydroxy-4-(4-methylphenyl)butan-2-one
- 4-Hydroxy-4-(3-methylphenyl)butan-2-one
- 4-Hydroxy-4-(2-chlorophenyl)butan-2-one
Comparison: 4-Hydroxy-4-(2-methylphenyl)butan-2-one is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
特性
CAS番号 |
136942-11-5 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
4-hydroxy-4-(2-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6,11,13H,7H2,1-2H3 |
InChIキー |
MCXYRBCYSZIXJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(CC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





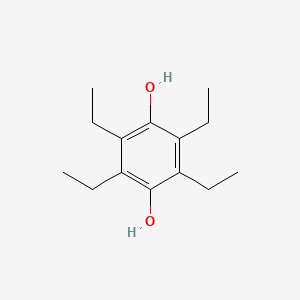
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
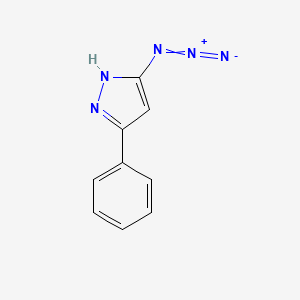
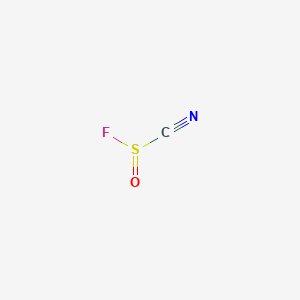

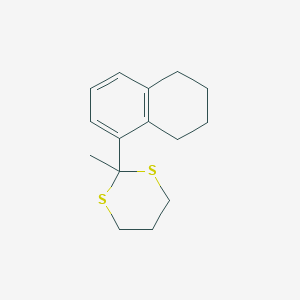
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
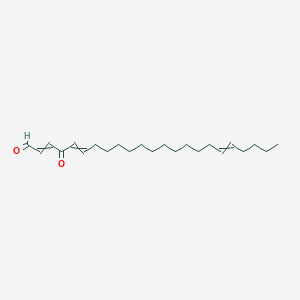
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
